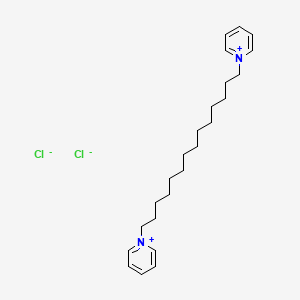
1,1'-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is a chemical compound with the molecular formula C24H38Cl2N2 It is a bis-pyridinium salt, where two pyridinium groups are connected by a tetradecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride typically involves the reaction of pyridine with a tetradecane derivative. One common method is to react pyridine with 1,14-dichlorotetradecane under reflux conditions in the presence of a suitable solvent such as acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by pyridinium groups, forming the desired bis-pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride can undergo various chemical reactions, including:
Oxidation: The pyridinium groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives.
Substitution: The chloride ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion exchange reactions can be carried out using various salts, such as sodium sulfate or potassium nitrate, in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridinium groups.
Reduction: Dihydropyridine derivatives.
Substitution: Bis-pyridinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex structures.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ion-exchange resins and catalysts.
Wirkmechanismus
The mechanism of action of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The pyridinium groups can interact with negatively charged sites on biomolecules, while the tetradecane chain provides hydrophobic interactions. These interactions can disrupt cellular processes and lead to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(1,14-Tetradecanediyl)bis[4-(hexylamino)pyridinium] dichloride
- 1,1’-(1,14-Tetradecanediyl)bis[4-(heptylamino)pyridinium] dichloride
Uniqueness
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is unique due to its specific structure, which combines the properties of pyridinium salts with a long alkyl chain. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
143707-06-6 |
|---|---|
Molekularformel |
C24H38Cl2N2 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
1-(14-pyridin-1-ium-1-yltetradecyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C24H38N2.2ClH/c1(3-5-7-9-13-19-25-21-15-11-16-22-25)2-4-6-8-10-14-20-26-23-17-12-18-24-26;;/h11-12,15-18,21-24H,1-10,13-14,19-20H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HNZDNUSCQHDJBY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















